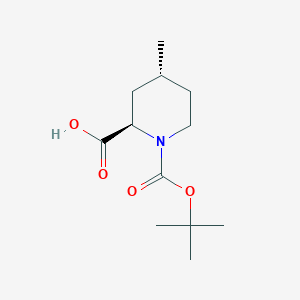
2-(4-甲基哌嗪-1-基)苯甲酸
描述
Synthesis Analysis
A practical synthesis approach for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, involves a simple and efficient in situ synthesis through direct reductive alkylation of 1-methylpiperazine. This method produces high yields (95–99%) and is scalable, showing the feasibility of large-scale synthesis for related compounds (Koroleva et al., 2012). Another synthesis route for a dihydrochloride variant of the compound from 4-methylbenzoic acid has been optimized, providing significant yield (81.5%) under controlled conditions (Lu Xiao-qin, 2010).
科学研究应用
1. Synthesis of Imatinib
- Application Summary : “2-(4-methylpiperazin-1-yl)benzoic Acid” is used in the synthesis of Imatinib, an anticancer drug. Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .
- Methods of Application : The synthesis of Imatinib involves the coupling of the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . The first synthesis of Imatinib, reported by Zimmermann, was based on connection of the two key intermediates, the aromatic amine 2 and 4- [(4-methylpiperazin-1-yl)methyl]benzoyl chloride .
- Results or Outcomes : Imatinib has been approved by the Food and Drug Administration as the first-line treatment for patients with CML in blast crisis, accelerated phase, or in chronic phase after failure of interferon-α therapy .
2. Anti-inflammatory Effect
- Application Summary : A new piperazine compound, (4-methylpiperazin-1-yl) (1-phenyl-1H-pyrazol-4-yl)methanone, has been studied for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results or Outcomes : The compound reduced the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
3. Green Synthesis Process
- Application Summary : “2-(4-methylpiperazin-1-yl)benzoic Acid” is used in a green synthesis process .
- Methods of Application : The process comprises the following steps: according to a stoichiometric molar ratio, p-cyanobenzylchloride is dissolved in a mixed solvent of ethanol and water; methylpiperazine is added; a heating reaction is carried out .
- Results or Outcomes : This green synthesis process provides an environmentally friendly method for the production of "2-(4-methylpiperazin-1-yl)benzoic Acid" .
4. Synthesis of Imatinib Analogs
- Application Summary : “2-(4-methylpiperazin-1-yl)benzoic Acid” is used in the synthesis of Imatinib analogs . These analogs are being studied for their potential as anticancer drugs .
- Methods of Application : The synthesis involves the coupling of the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . The first synthesis of these analogs, reported by Zimmermann, was based on connection of the two key intermediates, the aromatic amine 2 and 4- [(4-methylpiperazin-1-yl)methyl]benzoyl chloride .
- Results or Outcomes : The synthesized Imatinib analogs have shown potential in inhibiting tyrosine kinase targets: c-Kit, which is thought to play a role in the formation of gastrointestinal stromal tumor , and a platelet-derived growth factor receptor involved in the pathogenesis of the idiopathic hypereosinophilic syndrome .
安全和危害
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFDTBUUBBWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360508 | |
| Record name | 2-(4-methylpiperazin-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)benzoic Acid | |
CAS RN |
159589-70-5 | |
| Record name | 2-(4-methylpiperazin-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylpiperazin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















